![molecular formula C25H22N4O4S B2846745 2-((4-nitrobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537043-46-2](/img/no-structure.png)
2-((4-nitrobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-nitrobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C25H22N4O4S and its molecular weight is 474.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Unusual Reactions and Synthesis Pathways : Karlivan et al. (1995) explored unusual reactions involving similar compounds, providing insights into the synthesis pathways and reactions of structurally related quinolines (Karlivan, Valter, Batse, Petrova, & Kampare, 1995).
Sustainable Synthesis of Quinolines and Pyrimidines : A study by Mastalir et al. (2016) reported an environmentally sustainable synthesis method for substituted quinolines and pyrimidines, indicating potential green chemistry applications for similar compounds (Mastalir, Glatz, Pittenauer, Allmaier, & Kirchner, 2016).
Antioxidant Activity : Ismaili et al. (2008) synthesized new hexahydropyrimido[5,4-c]quinoline derivatives and evaluated their antioxidant properties, highlighting potential applications in oxidative stress-related conditions (Ismaili, Nadaradjane, Nicod, Guyon, Xicluna, Robert, & Refouvelet, 2008).
Novel Reaction Mechanisms : Mrkvička et al. (2010) investigated reactions of 3-aminoquinoline-2,4-diones with isothiocyanic acid, leading to novel thioxo derivatives of imidazo[1,5-c]quinazolin-5-ones, revealing new pathways for synthesizing complex quinoline derivatives (Mrkvička, Lyčka, Rudolf, & Klásek, 2010).
Synthesis of Complex Quinazoline Derivatives : Yokoyama (1978) reported the synthesis of dimethyl-substituted pyrido[2,1-b]pyrido[1′,2′:1,2]pyrimido[4,5-g]quinazoline-7,15-diones, demonstrating the complex synthetic routes possible with these kinds of compounds (Yokoyama, 1978).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((4-nitrobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione' involves the condensation of 4-nitrobenzaldehyde with p-toluidine to form 4-nitro-N-(4-methylphenyl)benzamide, which is then reacted with thiourea to form 2-((4-nitrobenzyl)thio)-5-(p-tolyl)pyrimidine-4,6(1H,5H)-dione. The resulting compound is then cyclized with acetic anhydride to form the final product.", "Starting Materials": [ "4-nitrobenzaldehyde", "p-toluidine", "thiourea", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 4-nitrobenzaldehyde with p-toluidine in the presence of a catalyst to form 4-nitro-N-(4-methylphenyl)benzamide.", "Step 2: Reaction of 4-nitro-N-(4-methylphenyl)benzamide with thiourea in the presence of a base to form 2-((4-nitrobenzyl)thio)-5-(p-tolyl)pyrimidine-4,6(1H,5H)-dione.", "Step 3: Cyclization of 2-((4-nitrobenzyl)thio)-5-(p-tolyl)pyrimidine-4,6(1H,5H)-dione with acetic anhydride in the presence of a catalyst to form the final product, 2-((4-nitrobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione." ] } | |
CAS-Nummer |
537043-46-2 |
Molekularformel |
C25H22N4O4S |
Molekulargewicht |
474.54 |
IUPAC-Name |
5-(4-methylphenyl)-2-[(4-nitrophenyl)methylsulfanyl]-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C25H22N4O4S/c1-14-5-9-16(10-6-14)20-21-18(3-2-4-19(21)30)26-23-22(20)24(31)28-25(27-23)34-13-15-7-11-17(12-8-15)29(32)33/h5-12,20H,2-4,13H2,1H3,(H2,26,27,28,31) |
InChI-Schlüssel |
GAIDHNANKMHJOQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC5=CC=C(C=C5)[N+](=O)[O-] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Trifluoromethyl)-4-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2846664.png)
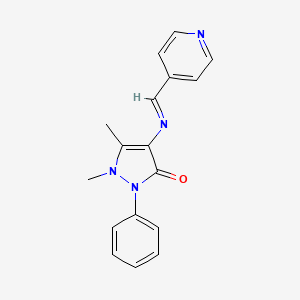
![N-[Cyano-(2-methylphenyl)methyl]-3-[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B2846666.png)
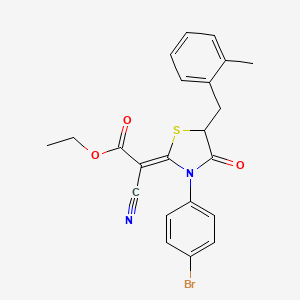
![2-((1-methyl-1H-pyrrol-2-yl)methyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2846671.png)
![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2846672.png)
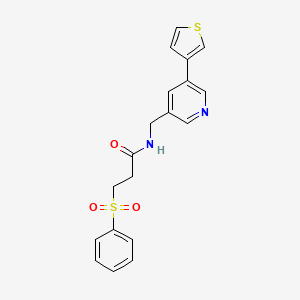
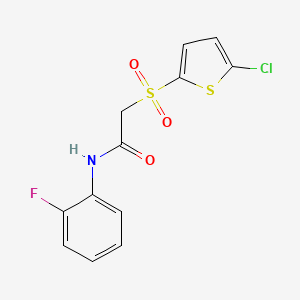
![Tert-butyl 3-formyl-2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2846677.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2846679.png)
![2-{[1-(1H-indole-4-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2846682.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2846683.png)
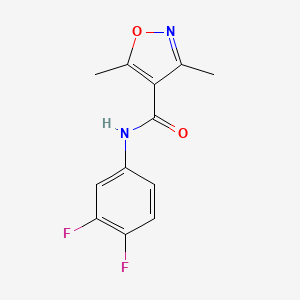
![Methyl 2-[4-(aminomethyl)triazol-1-yl]acetate;dihydrochloride](/img/structure/B2846685.png)